molecular formula C18H15N7O4 B11495100 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11495100
M. Wt: 393.4 g/mol
InChI Key: UBFFOGHEXVQPOF-UHFFFAOYSA-N
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Description

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, pyrrole, and oxadiazole moieties. These heterocyclic structures are known for their diverse chemical and biological properties, making this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of nitric acid and sulfuric acid.

    Formation of the Oxadiazole Ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings with the pyrrole-containing moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, sulfuric acid for nitration.

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction of nitro groups.

    Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide) for coupling reactions.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s heterocyclic rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole, pyrrole, and oxadiazole rings, which confer a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N7O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-[(4-pyrrol-1-ylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15N7O4/c26-17(19-11-13-3-5-14(6-4-13)23-8-1-2-9-23)18-20-15(22-29-18)12-24-10-7-16(21-24)25(27)28/h1-10H,11-12H2,(H,19,26)

InChI Key

UBFFOGHEXVQPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=CC(=N4)[N+](=O)[O-]

Origin of Product

United States

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